molecular formula C20H20ClN3O B12765179 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride CAS No. 126740-43-0

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride

Cat. No.: B12765179
CAS No.: 126740-43-0
M. Wt: 353.8 g/mol
InChI Key: LTPKDPDYGPNDNE-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is a complex organic compound that features a pyridinium core linked to an acridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride typically involves a multi-step process:

    Formation of the Acridine Derivative: The initial step involves the synthesis of the acridine derivative. This can be achieved through the cyclization of N-phenylanthranilic acid under acidic conditions.

    Amidation Reaction: The acridine derivative is then subjected to an amidation reaction with an appropriate amine to introduce the aminoethyl group.

    Pyridinium Salt Formation: The final step involves the quaternization of the aminoethyl group with pyridine in the presence of a suitable alkylating agent, such as methyl chloride, to form the pyridinium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized acridine derivatives.

    Reduction: Reduced acridine derivatives.

    Substitution: Substituted pyridinium salts.

Scientific Research Applications

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. It can also interact with enzymes, inhibiting their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known fluorescent dye used in cell biology.

    Proflavine: An acridine derivative with antimicrobial properties.

    Quinacrine: An acridine derivative used as an antimalarial drug.

Uniqueness

1-(2-Oxo-2-((1,2,3,4-tetrahydro-9-acridinyl)amino)ethyl)pyridinium chloride is unique due to its combination of a pyridinium core and an acridine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

126740-43-0

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

2-pyridin-1-ium-1-yl-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;chloride

InChI

InChI=1S/C20H19N3O.ClH/c24-19(14-23-12-6-1-7-13-23)22-20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20;/h1-2,4,6-8,10,12-13H,3,5,9,11,14H2;1H

InChI Key

LTPKDPDYGPNDNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)C[N+]4=CC=CC=C4.[Cl-]

Origin of Product

United States

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